molecular formula C12H16ClN B1592484 4-(3-Chlorobenzyl)piperidine CAS No. 251107-31-0

4-(3-Chlorobenzyl)piperidine

Cat. No.: B1592484
CAS No.: 251107-31-0
M. Wt: 209.71 g/mol
InChI Key: CHIQMUCBWUBNNK-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzyl)piperidine is an organic compound with the molecular formula C12H16ClN. It is a derivative of piperidine, where the piperidine ring is substituted with a 3-chlorobenzyl group at the fourth position.

Scientific Research Applications

4-(3-Chlorobenzyl)piperidine has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

4-(3-Chlorobenzyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. This compound acts as an inhibitor of MAGL, thereby affecting the levels of endocannabinoids in the body . Additionally, it has been shown to interact with other enzymes such as cholinesterases and monoamine oxidases, which are involved in neurotransmitter metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has demonstrated anticancer properties by inhibiting cell proliferation and inducing apoptosis. For instance, in prostate cancer cells, this compound treatment inhibits cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin . It also influences cell signaling pathways, such as the STAT-3 and NF-κB pathways, which are crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with MAGL involves binding to the enzyme’s active site, thereby preventing the hydrolysis of monoacylglycerols . This inhibition results in increased levels of endocannabinoids, which can modulate various physiological processes. Additionally, this compound can induce changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as reducing tumor growth and modulating neurotransmitter levels . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation by enzymes such as cytochrome P450 monooxygenases, which facilitate its degradation and elimination from the body . The metabolic pathways of this compound also involve conjugation reactions, where the compound is linked to other molecules to enhance its solubility and excretion . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in different tissues can affect its biological activity and therapeutic potential. For instance, its distribution in the brain can influence its effects on neurotransmitter systems .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be targeted to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This targeting is often mediated by post-translational modifications or specific targeting signals that direct the compound to its site of action . The subcellular localization of this compound can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorobenzyl)piperidine typically involves the reaction of piperidine with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidine nitrogen.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of solvents like ethanol or acetonitrile can enhance the solubility of the reactants and improve the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorobenzyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

Comparison with Similar Compounds

    4-(4-Chlorobenzyl)piperidine: Similar structure but with the chlorine atom at the fourth position of the benzyl group.

    3-(4-Chlorobenzyl)piperidine: The piperidine ring is substituted at the third position instead of the fourth.

    4-(3-Fluorobenzyl)piperidine: The chlorine atom is replaced by a fluorine atom.

Uniqueness: 4-(3-Chlorobenzyl)piperidine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the chlorine atom can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIQMUCBWUBNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625267
Record name 4-[(3-Chlorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251107-31-0
Record name 4-[(3-Chlorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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